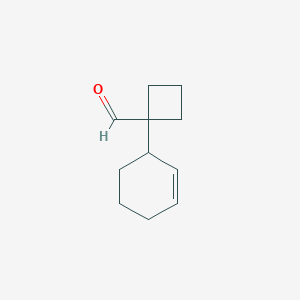
1-(Cyclohex-2-en-1-yl)cyclobutane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohex-2-en-1-yl)cyclobutane-1-carbaldehyde is an organic compound characterized by a cyclohexene ring attached to a cyclobutane ring, with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohex-2-en-1-yl)cyclobutane-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexene with cyclobutanone in the presence of a catalyst to form the desired product . The reaction conditions often include specific temperatures and pressures to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using advanced catalytic systems. The process is designed to maximize efficiency and minimize by-products, ensuring a high-purity final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclohex-2-en-1-yl)cyclobutane-1-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: Various substituents can be introduced into the cyclohexene or cyclobutane rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
1-(Cyclohex-2-en-1-yl)cyclobutane-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Cyclohex-2-en-1-yl)cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Cyclohexanone: A ketone with a similar cyclohexene structure but lacking the cyclobutane ring.
Cyclobutanone: A simpler compound with only the cyclobutane ring and a ketone group.
1-Cyclohexene-1-carboxaldehyde: Similar structure but without the cyclobutane ring.
Uniqueness: 1-(Cyclohex-2-en-1-yl)cyclobutane-1-carbaldehyde is unique due to its combination of a cyclohexene ring, a cyclobutane ring, and an aldehyde group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H16O |
|---|---|
Molecular Weight |
164.24 g/mol |
IUPAC Name |
1-cyclohex-2-en-1-ylcyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C11H16O/c12-9-11(7-4-8-11)10-5-2-1-3-6-10/h2,5,9-10H,1,3-4,6-8H2 |
InChI Key |
JBEYTKIKXFKLLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)C2(CCC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B15272803.png)

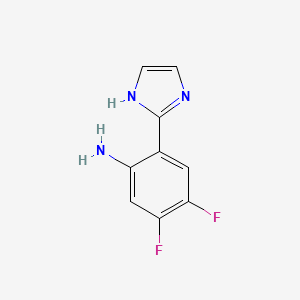
![3-Methyl-1-[4-(propan-2-YL)phenyl]butan-1-amine](/img/structure/B15272821.png)

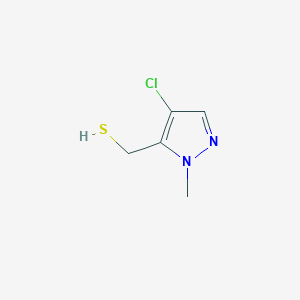
![tert-Butyl N-{3-formylbicyclo[2.2.1]heptan-2-yl}carbamate](/img/structure/B15272839.png)
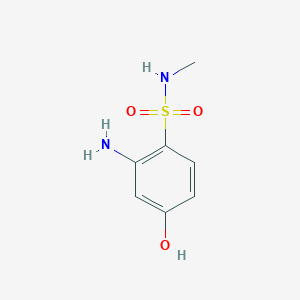

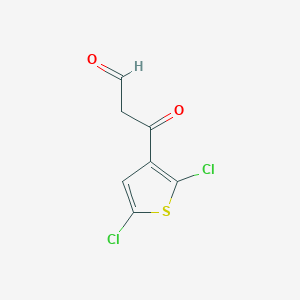
![2-Methyl-6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid](/img/structure/B15272873.png)
![(Propan-2-yl)({[1-(pyridazin-3-yl)piperidin-4-yl]methyl})amine](/img/structure/B15272888.png)

![2-Methyl-1-[(5-methylheptan-3-yl)amino]propan-2-ol](/img/structure/B15272901.png)
